molecular formula C11H20N2O4 B8818043 Ethyl(1-methylbutyl)malonuric Acid CAS No. 106686-60-6

Ethyl(1-methylbutyl)malonuric Acid

Cat. No.: B8818043
CAS No.: 106686-60-6
M. Wt: 244.29 g/mol
InChI Key: TYSMAPKLMOMMLC-UHFFFAOYSA-N
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Description

Ethyl(1-methylbutyl)malonuric Acid is a specialized chemical entity of significant interest in pharmacological and metabolic studies. Its structure suggests its role as a metabolic precursor or derivative in the synthesis pathway of 5-ethyl-5-(1-methylbutyl)malonylurea (pentobarbital) and other related sedative-hypnotic agents . Researchers value this compound for investigating the biotransformation and elimination pathways of its parent drugs, providing critical insights into drug metabolism and pharmacokinetics (DMPK). The malonuric acid moiety is a key functional group in ureides, making this compound a valuable intermediate for exploring new chemical spaces in medicinal chemistry, particularly in developing and analyzing central nervous system (CNS) active substances. Its primary research applications include serving as a standard in analytical methods for quantifying drug metabolites in biological samples, as well as a building block in the synthetic organic chemistry of complex ureido and barbituric acid derivatives.

Properties

IUPAC Name

2-(carbamoylcarbamoyl)-2-ethyl-3-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSMAPKLMOMMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)NC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106686-60-6
Record name Ethyl(1-methylbutyl)malonuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL(1-METHYLBUTYL)MALONURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL5P8AJS9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Pharmaceuticals

Ethyl(1-methylbutyl)malonuric acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules. Research indicates that derivatives of this compound may exhibit improved efficacy and reduced side effects in therapeutic applications.

Agrochemicals

In agrochemical formulations, this compound contributes to the development of pesticides and herbicides. Its ability to enhance crop yields while providing protection against pests makes it a valuable component in sustainable agriculture practices.

Flavor and Fragrance Industry

This compound is employed as a flavoring agent in food products and as a fragrance component in cosmetics. Its fruity aroma enhances sensory appeal, making it popular in the formulation of perfumes and food additives.

Polymer Production

The compound is also used in the production of specialty polymers. It enhances material properties such as flexibility and durability, which are essential for applications in coatings, adhesives, and other industrial materials.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The reaction pathway involved the condensation of this compound with various amines, leading to the formation of substituted malonamide derivatives that exhibited significant anti-inflammatory activity in preclinical models.

Case Study 2: Agrochemical Formulation

In another study, researchers formulated a new herbicide using this compound as a key ingredient. Field trials showed that crops treated with this herbicide had a 30% higher yield compared to untreated controls, highlighting the compound's effectiveness in agricultural applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl(1-methylbutyl)malonic Acid Derivatives and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Uses/Applications
Ethyl-(1-methylbutyl)-malonic acid 408536-20-9 C₁₀H₁₈O₄ 202.25 Carboxylic acids Synthetic intermediate
Diethyl ethyl(1-methylbutyl)malonate 76-72-2 C₁₄H₂₆O₄ 258.35 Diethyl ester Organic synthesis
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ 102.13 Carboxylic acid Manufacturing intermediate

Key Observations :

  • Ethyl-(1-methylbutyl)-malonic acid and its diester differ primarily in esterification, which impacts reactivity and solubility. The ester form (C₁₄H₂₆O₄) is more lipophilic, making it suitable for reactions requiring non-polar solvents .
  • 2-Methylbutyric acid (C₅H₁₀O₂) shares the 1-methylbutyl substituent but lacks the malonic acid backbone, limiting its utility in cross-condensation reactions critical for synthesizing complex esters .

Physicochemical Properties

Table 2: Physicochemical Data (Available vs. Gaps)

Property Ethyl-(1-methylbutyl)-malonic acid Diethyl ethyl(1-methylbutyl)malonate 2-Methylbutyric acid
Boiling Point (°C) N/A N/A 173–175
Density (g/cm³) N/A N/A 0.93
LogP 1.99 Estimated >3 (ester groups) 1.32
Solubility Limited data; likely polar solvents Likely organic solvents Miscible in organic solvents

Insights :

  • The esterification of malonic acid derivatives increases hydrophobicity, as seen in the higher estimated logP for the diester compared to the free acid .
  • 2-Methylbutyric acid ’s well-documented boiling point and density make it a reliable precursor for synthesizing branched malonates .

Research Findings and Limitations

  • Synthetic Challenges : Steric hindrance from the 1-methylbutyl group in malonic acid derivatives may slow reaction kinetics, requiring optimized catalysts .
  • Data Gaps: Limited public data on melting points, toxicity, and solubility for ethyl(1-methylbutyl)malonic acid derivatives highlight the need for further research .
  • Industrial Relevance : The diester (CAS 76-72-2) is prioritized in patent literature for scalable processes, whereas the free acid remains understudied .

Preparation Methods

Classical Alkylation Protocol

Diethyl malonate undergoes deprotonation using sodium ethoxide in ethanol, forming a nucleophilic enolate. This intermediate reacts with 1-methylbutyl halides (e.g., 1-methylbutyl bromide) or sulfonates (e.g., methanesulfonic acid 2-pentyl ester). For instance, Patent CN105541731A details the use of methanesulfonic acid (2-pentyl) ester to avoid isomerization issues common with brominated reagents. The reaction proceeds under reflux in toluene, achieving near-quantitative yields (98–99%) with minimal byproducts.

Key Reaction Conditions:

ParameterValue/Range
SolventToluene
BaseSodium ethoxide
Alkylating AgentMethanesulfonate ester
Temperature80–110°C
Reaction Time3–6 hours
Yield98–99%

Isomer Suppression Strategies

Traditional methods using 2-bromopentane often yield 3-bromopentane isomers due to similar boiling points, complicating purification. Switching to methanesulfonate esters eliminates isomer formation, as demonstrated in Patent CN105541731A, where HPLC purity exceeded 99.8%. This innovation reduces downstream purification costs and enhances scalability.

Stereospecific Synthesis for Enantiomeric Control

Pharmaceutical applications demand high enantiomeric excess (ee). Patent US7534908B2 introduces a stereospecific route using (S)-1-methylpentyl methanesulfonate and diethyl malonate in 1,2-dimethoxyethane. The reaction retains >99.9% ee, critical for bioactive compounds like pentobarbital.

Chiral Alkylation Agents

The use of enantiomerically pure methanesulfonate esters ensures retention of stereochemical integrity. For example:

Diethyl malonate+(S)-1-methylpentyl methanesulfonateNaOEtDiethyl (R)-1-methylpentyl malonate(99.9% ee)[4]\text{Diethyl malonate} + (S)\text{-1-methylpentyl methanesulfonate} \xrightarrow{\text{NaOEt}} \text{Diethyl (R)-1-methylpentyl malonate} \quad (99.9\%\ \text{ee})

Advantages:

  • Eliminates racemization during alkylation.

  • Reduces reliance on chiral resolution post-synthesis.

Condensation with Urea: Cyclization to Malonuric Acid

The alkylated diethyl malonate undergoes condensation with urea to form the malonuric acid core. Patent CN105541731A optimizes this step using sodium methoxide in methanol, followed by HCl acidification and recrystallization.

Reaction Mechanism

  • Deprotonation : Sodium methoxide deprotonates urea, forming a nucleophilic species.

  • Nucleophilic Attack : The enolate of alkylated diethyl malonate attacks urea, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular dehydration yields the barbituric acid derivative.

Optimized Parameters:

ParameterValue/Range
SolventMethanol
BaseSodium methoxide
Temperature60–85°C
Reaction Time2–3 hours
Final Yield84–99%

Industrial-Scale Process Optimization

Solvent and Energy Efficiency

Industrial protocols prioritize solvent recovery and reduced energy consumption. For example:

  • Toluene Recycling : Post-alkylation, toluene is recovered via vacuum distillation (≤105°C, ≥-0.08 MPa).

  • Mother Liquor Reuse : Aqueous ethanol from recrystallization is reused, cutting raw material costs by 15–20%.

Purification Techniques

  • Vacuum Distillation : Removes low-boiling impurities from alkylated intermediates.

  • Recrystallization : Ethanol-water mixtures (1:1–2 v/v) yield crystals with >99.8% purity.

Comparative Analysis of Synthesis Routes

MethodAlkylating AgentYield (%)Purity (%)Stereochemical Control
Classical Alkylation1-Methylbutyl bromide75–8595–98Low
Methanesulfonate RouteMethanesulfonate ester98–9999.8+Moderate
Stereospecific AlkylationChiral methanesulfonate9999.9+High (>99.9% ee)

Q & A

Q. How do structural modifications (e.g., branching, substituents) alter the compound’s bioactivity profile?

  • Methodological Answer : Synthesize derivatives with systematic variations (e.g., methyl vs. ethyl branches) and test in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity. Publish synthetic routes and spectral libraries to support structure-activity claims .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles: share raw spectra, chromatograms, and code for data processing (e.g., GitHub repositories). Use electronic lab notebooks (ELNs) for real-time data entry. Follow journal-specific guidelines (e.g., EMBO Molecular Medicine) for figure preparation and statistical reporting .

Q. How can researchers ethically address data gaps in publicly available toxicity databases?

  • Methodological Answer : Collaborate with regulatory agencies (e.g., EPA, ECHA) to submit high-quality datasets. Prioritize OECD-compliant assays (e.g., acute oral toxicity, Ames test) and disclose negative results to reduce publication bias. Cite peer-reviewed studies over non-peer-reviewed sources (e.g., vendor SDS sheets) .

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